molecular formula C16H20O2 B563734 (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal CAS No. 1185247-91-9

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal

Cat. No.: B563734
CAS No.: 1185247-91-9
M. Wt: 247.352
InChI Key: NSNAPUXYLZDDGQ-LYNMLNAESA-N
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Description

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal is an organic compound characterized by its unique structure, which includes a methoxy group, trimethylphenyl group, and a pentadienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2,3,6-trimethylbenzaldehyde and 3-methyl-2,4-pentadienal.

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxy-2,3,6-trimethylbenzaldehyde and 3-methyl-2,4-pentadienal under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal: Lacks the deuterium atoms.

    (4E)-5-(4-Hydroxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal: Contains a hydroxy group instead of a methoxy group.

    (4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-ethyl-2,4-pentadienal: Has an ethyl group instead of a methyl group.

Uniqueness

(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This isotopic labeling can be useful in tracing studies and understanding reaction mechanisms.

Properties

IUPAC Name

(2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+/i5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNAPUXYLZDDGQ-LYNMLNAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=O)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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